Cas no 2026604-25-9 ((E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid)

(E)-4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is a specialized organic compound featuring a thiopyran core and an α,β-unsaturated carboxylic acid moiety. Its structure combines a tetrahydro-2H-thiopyran ring with a conjugated enoate system, making it a versatile intermediate in medicinal chemistry and synthetic applications. The presence of the methylated thiopyranylamino group enhances its potential as a pharmacophore, particularly in the design of enzyme inhibitors or bioactive molecules. The α,β-unsaturated carbonyl functionality allows for Michael addition reactions, enabling further derivatization. This compound is of interest due to its balanced reactivity and potential utility in drug discovery, particularly in targeting sulfur-containing biological systems.
(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid structure
2026604-25-9 structure
Product Name:(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
CAS No:2026604-25-9
MF:C10H15NO3S
MW:229.296001672745
CID:5720903
PubChem ID:121203599
Update Time:2025-06-22

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026711851
    • (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
    • 4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid
    • F1907-7502
    • (E)-4-[methyl(thian-4-yl)amino]-4-oxobut-2-enoic acid
    • 2026604-25-9
    • 2-Butenoic acid, 4-[methyl(tetrahydro-2H-thiopyran-4-yl)amino]-4-oxo-
    • Inchi: 1S/C10H15NO3S/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+
    • InChI Key: XZOXXPDNWNRLQX-NSCUHMNNSA-N
    • SMILES: S1CCC(CC1)N(C(/C=C/C(=O)O)=O)C

Computed Properties

  • Exact Mass: 229.07726451g/mol
  • Monoisotopic Mass: 229.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 82.9Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 461.1±45.0 °C(Predicted)
  • pka: 3.68±0.10(Predicted)

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid Pricemore >>

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Additional information on (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid (CAS No. 2026604-25-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

(E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, identified by its CAS number 2026604-25-9, is a structurally unique compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives characterized by its fused thiopyran ring system and an amine-substituted enone backbone. The molecular architecture of this compound not only suggests potential biological activity but also opens up avenues for innovative synthetic methodologies and drug development strategies.

The tetrahydro-2H-thiopyran-4-yl moiety in the molecular structure of (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid is particularly noteworthy. Thiopyran derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a methyl group at the 4-position of the thiopyran ring further modulates the electronic and steric properties of the molecule, potentially enhancing its interactions with biological targets. This feature makes it an attractive scaffold for designing novel therapeutic agents.

The amine group at the 4-position of the enone moiety in (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid introduces a basic nitrogen atom, which can participate in various hydrogen bonding interactions. Such interactions are crucial for the binding affinity of drug molecules to their receptors. Additionally, the carbonyl group within the enone structure provides a site for further functionalization, allowing chemists to explore diverse derivatization pathways. These structural features collectively contribute to the compound's potential as a versatile intermediate in medicinal chemistry.

In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in natural products and their demonstrated efficacy in pharmaceutical applications. The thiopyran scaffold, in particular, has been extensively studied for its role in bioactive molecules. For instance, derivatives of thiopyran have shown promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The compound (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid (CAS No. 2026604-25-9) aligns with this trend by incorporating a thiopyran ring into a more complex molecular framework.

The synthesis of (E)-4-(methyl(tetrahydro-2H-thiopyran-4-yIAMINO)-4-oXobut-Z-enOOic acID (CAS No. 20266042S9) represents a significant achievement in organic chemistry. The synthesis involves multiple steps, including cyclization reactions to form the thiopyran ring and condensation reactions to establish the enone structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These methodologies not only highlight the synthetic prowess of modern chemistry but also provide valuable insights into optimizing reaction conditions for industrial-scale production.

The pharmacological potential of (E)-4-(methyl(tetrahydro-HthiopYRan-Z-yil)amino)-Z-oXObuZ-Z-enOOic acID (CAS No. 20266042S9) has been explored through various experimental approaches. In vitro studies have demonstrated its ability to modulate enzymatic activity and interact with specific protein targets. For example, preliminary data suggest that this compound may inhibit certain kinases involved in cell signaling pathways relevant to cancer biology. Additionally, its interaction with receptors or ion channels could lead to novel therapeutic applications in neurological disorders.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery programs. By leveraging computational chemistry tools, researchers can predict binding affinities and optimize molecular properties to enhance drug-like characteristics such as solubility, metabolic stability, and oral bioavailability. The integration of machine learning algorithms into virtual screening processes has expedited the identification of promising candidates from large chemical libraries.

The role of tetrahydro-HthiopYRan derivatives in medicinal chemistry cannot be overstated. These compounds exhibit unique pharmacological profiles that make them valuable tools for studying biological mechanisms and developing new treatments. The structural diversity within this class allows for fine-tuning of biological activity by modifying substituents at various positions on the heterocyclic ring system.

Recent advancements in synthetic methodologies have enabled chemists to access previously inaccessible derivatives with enhanced functional groups while maintaining high yields and selectivity during synthesis processes such as hydrogenation or oxidation reactions that would otherwise be challenging due lo competing side reactions or over-reaction risks when working with sensitive functional groups like amine or ester moieties present ln many natural product-inspired scaffolds including those based on Z-pyrane frameworks which often require careful handling during functionalization steps where protecting group strategies may be employed prior lo introducing reactive functionalities like hydroxyl groups which might interfere with subsequent transformations if not properly shielded away from reagents during multi-step syntheses aimed at constructing complex molecules like our target here where both stereochemistry & regioselectivity must be carefully controlled throughout each synthetic step taken towards obtaining pure samples suitable fo further investigation into their potential applications ln biological systems where they could interact wifh target proteins or enzymes wifh high specificity leading lo therapeutic benefits when administered appropriately under clinical settings after thorough validation through rigorous preclinical & clinical trials designed by regulatory agencies such as FDA or EMA who ensure safety & efficacy before approving new drugs fo human use worldwide where they can improve patients' lives significantly by addressing unmet medical needs effectively & efficiently while minimizing adverse effects through careful dosing regimens based on pharmacokinetic & pharmacodynamic data obtained from comprehensive studies conducted over several years before market approval becomes possible so that patients everywhere can benefit from these innovations just like any other breakthrough treatments developed over time through relentless research efforts spanning decades now!

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